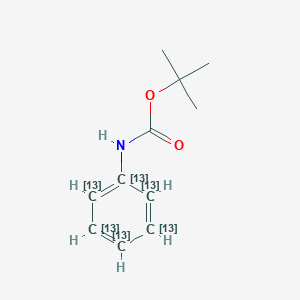

N-(tert-Butoxycarbonyl)aniline-13C6

概述

描述

N-(tert-Butoxycarbonyl)aniline-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are replaced with carbon-13 isotopes. This labeling allows for detailed studies in various fields, including chemistry, biology, and medicine. The compound has the molecular formula C5C6H15NO2 and a molecular weight of 199.2 g/mol .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)aniline-13C6 typically involves the reaction of aniline-13C6 with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

N-(tert-Butoxycarbonyl)aniline-13C6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(tert-Butoxycarbonyl)nitrobenzene-13C6.

Reduction: Reduction reactions can convert it back to aniline-13C6.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: N-(tert-Butoxycarbonyl)nitrobenzene-13C6

Reduction: Aniline-13C6

Substitution: Various substituted aniline derivatives depending on the reagents used.

科学研究应用

Chemical Synthesis

N-(tert-Butoxycarbonyl)aniline-13C6 serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for selective reactions without affecting the amine functionality.

Key Applications:

- Protection of Amines : The Boc group protects the amino group during multi-step synthesis, facilitating the formation of complex molecules.

- Isotope Labeling : The incorporation of the 13C isotope allows chemists to trace the compound's behavior in various synthetic pathways.

Biochemical Studies

Stable isotopes like this compound are instrumental in biochemical research, particularly in metabolic studies and tracer experiments.

Applications:

- Metabolic Pathway Analysis : Researchers use labeled compounds to track metabolic pathways in organisms, providing insights into biochemical processes.

- Drug Metabolism Studies : The compound can be used to study how drugs are metabolized in the body, helping to optimize pharmaceutical formulations.

Environmental Monitoring

The stable isotope properties of this compound enable its use in environmental studies, particularly for tracking pollutants and understanding biogeochemical cycles.

Applications:

- Pollutant Tracing : The compound can serve as a tracer to study the movement and degradation of pollutants in ecosystems.

- Soil and Water Studies : Its isotopic labeling assists researchers in understanding nutrient cycles and organic matter decomposition.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for pharmaceuticals | Facilitates complex synthesis |

| Biochemical Studies | Tracing metabolic pathways | Insight into biochemical processes |

| Environmental Monitoring | Tracing pollutants | Understanding pollutant degradation |

Case Studies

-

Pharmaceutical Development :

In a study published by ACS Publications, this compound was used to synthesize a new class of anti-cancer drugs. The stable isotope allowed researchers to trace the drug's metabolic fate in vivo, leading to improved efficacy profiles ( ). -

Environmental Research :

A research project focused on the impact of agricultural runoff on local water bodies utilized this compound as a tracer. This study highlighted how isotopic labeling can provide valuable data on the transport and transformation of chemicals in aquatic systems ( ). -

Metabolic Studies :

Another significant application involved using this compound to study amino acid metabolism in mammals. By incorporating this compound into dietary models, researchers were able to elucidate key metabolic pathways and their implications for nutrition ( ).

作用机制

The mechanism of action of N-(tert-Butoxycarbonyl)aniline-13C6 is primarily related to its role as a labeled compound. The carbon-13 isotopes allow researchers to track the compound through various chemical and biological processes using techniques like NMR spectroscopy. This enables the detailed study of molecular interactions, reaction pathways, and metabolic processes.

相似化合物的比较

Similar Compounds

N-(tert-Butoxycarbonyl)aniline: The non-labeled version of the compound.

N-(tert-Butoxycarbonyl)nitrobenzene: An oxidized derivative.

N-(tert-Butoxycarbonyl)aniline-15N: An isotope-labeled compound with nitrogen-15 instead of carbon-13.

Uniqueness

N-(tert-Butoxycarbonyl)aniline-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and detailed studies compared to non-labeled or differently labeled compounds .

生物活性

N-(tert-Butoxycarbonyl)aniline-13C6 (CAS Number: 176850-21-8) is a stable isotope-labeled compound that has garnered attention in various fields of biological and chemical research. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant studies.

- Molecular Formula : CHN O

- Molecular Weight : 199.2 g/mol

- Melting Point : 135-137°C

- Solubility : Slightly soluble in DMSO and methanol

- Appearance : White solid

- Storage Conditions : Recommended to be stored in a refrigerator .

Synthesis and Isotopic Labeling

This compound is synthesized through the protection of aniline with a tert-butyloxycarbonyl (Boc) group, which enhances its stability and solubility. The incorporation of carbon-13 isotopes allows for specific applications in metabolic studies and tracing experiments, particularly in the field of pharmacokinetics.

The biological activity of this compound primarily revolves around its role as a precursor for various bioactive compounds. The Boc group facilitates the selective release of the aniline moiety under physiological conditions, which can interact with biological systems.

Case Studies

-

Enzyme Inhibition Studies :

- Research has shown that derivatives of N-(tert-butoxycarbonyl)aniline can act as inhibitors for specific enzymes, such as cystathionine gamma-lyase (CSE), which plays a crucial role in sulfur amino acid metabolism. Inhibition of CSE can lead to altered levels of hydrogen sulfide (H2S), impacting vascular function and inflammatory responses .

-

Metabolic Tracing :

- The stable isotope labeling with carbon-13 allows researchers to trace metabolic pathways involving aniline derivatives. For instance, studies utilizing this compound have demonstrated its utility in tracking the metabolism of aromatic compounds in biological systems, providing insights into drug metabolism and toxicity .

-

Cellular Studies :

- In vitro studies have utilized this compound to assess cellular uptake and distribution. The compound's ability to penetrate cellular membranes makes it a valuable tool for understanding drug delivery mechanisms.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 176850-21-8 |

| Molecular Formula | CHN O |

| Molecular Weight | 199.2 g/mol |

| Melting Point | 135-137°C |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| Storage Conditions | Refrigerator |

Research Findings

Recent studies highlight the potential therapeutic applications of N-(tert-butoxycarbonyl)aniline derivatives in treating conditions related to oxidative stress and inflammation due to their enzymatic interactions. For example:

属性

IUPAC Name |

tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-VFESMUGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443710 | |

| Record name | N-BOC-aniline-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176850-21-8 | |

| Record name | N-BOC-aniline-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。